5-Bromo-3-(N-methylaminocarbonyl)phenylboronic acid 5-Bromo-3-(N-methylaminocarbonyl)phenylboronic acid
Brand Name: Vulcanchem
CAS No.: 2121515-18-0
VCID: VC11651886
InChI: InChI=1S/C8H9BBrNO3/c1-11-8(12)5-2-6(9(13)14)4-7(10)3-5/h2-4,13-14H,1H3,(H,11,12)
SMILES: B(C1=CC(=CC(=C1)Br)C(=O)NC)(O)O
Molecular Formula: C8H9BBrNO3
Molecular Weight: 257.88 g/mol

5-Bromo-3-(N-methylaminocarbonyl)phenylboronic acid

CAS No.: 2121515-18-0

Cat. No.: VC11651886

Molecular Formula: C8H9BBrNO3

Molecular Weight: 257.88 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-3-(N-methylaminocarbonyl)phenylboronic acid - 2121515-18-0

Specification

CAS No. 2121515-18-0
Molecular Formula C8H9BBrNO3
Molecular Weight 257.88 g/mol
IUPAC Name [3-bromo-5-(methylcarbamoyl)phenyl]boronic acid
Standard InChI InChI=1S/C8H9BBrNO3/c1-11-8(12)5-2-6(9(13)14)4-7(10)3-5/h2-4,13-14H,1H3,(H,11,12)
Standard InChI Key OHDDEMWGXPFMHZ-UHFFFAOYSA-N
SMILES B(C1=CC(=CC(=C1)Br)C(=O)NC)(O)O
Canonical SMILES B(C1=CC(=CC(=C1)Br)C(=O)NC)(O)O

Introduction

Structural and Physicochemical Properties

Table 1: Key Physicochemical Data

PropertyValueSource
CAS Number2121515-18-0
Molecular FormulaC₈H₉BBrNO₃
Molecular Weight257.88 g/mol
IUPAC Name[3-Bromo-5-(methylcarbamoyl)phenyl]boronic acid
SMILESB(C1=CC(=CC(=C1)Br)C(=O)NC)(O)O
Purity≥95%

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-bromo-3-(N-methylaminocarbonyl)phenylboronic acid typically involves sequential functionalization of a phenylboronic acid scaffold. A common approach begins with 3-bromo-5-nitrophenylboronic acid, which undergoes reduction to the corresponding aniline derivative, followed by acylation with methyl isocyanate to introduce the N-methylcarbamoyl group . Alternative methods utilize palladium-catalyzed borylation of pre-functionalized aryl halides. For example, Miyaura borylation of 5-bromo-3-(N-methylaminocarbonyl)bromobenzene with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ yields the boronic ester intermediate, which is subsequently hydrolyzed to the boronic acid .

Optimization Challenges

Key challenges include controlling regioselectivity during boronation and minimizing debromination side reactions. The use of bulky ligands (e.g., dppf) in palladium catalysis improves selectivity for the desired para-boronation relative to the bromine substituent . Recent advances in Matteson homologation, a method employed for α-aminoboronic acids, suggest potential adaptations for introducing carbamoyl-boronic acid motifs, though this remains underexplored for the title compound .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic acid, this compound participates in Suzuki-Miyaura reactions with aryl halides to form biaryl structures. Its electron-withdrawing carbamoyl group enhances electrophilicity at the boron center, facilitating transmetalation with palladium catalysts . For instance, coupling with 4-bromoanisole under Pd(PPh₃)₄ catalysis yields 4′-methoxy-3-(N-methylcarbamoyl)biphenyl-5-boronic acid, a precursor to kinase inhibitors .

Oxidative Amination

Recent methodologies leveraging photoredox-copper dual catalysis enable direct coupling of aryl boronic acids with amines. In the presence of Ru(bpy)₃²⁺ and Cu(acac)₂, 5-bromo-3-(N-methylaminocarbonyl)phenylboronic acid reacts with anilines or alkylamines under aerobic conditions to form secondary amines, bypassing traditional Ullmann or Buchwald-Hartwig protocols . This approach achieves yields of 63–90% with broad functional group tolerance .

Future Directions

Drug Delivery Systems

Boronic acids’ affinity for diols positions this compound as a candidate for glucose-responsive insulin delivery or tumor-targeted nanocarriers, leveraging the acidic tumor microenvironment .

Catalytic Innovations

Adapting nickel or copper catalysis for enantioselective couplings could expand its utility in asymmetric synthesis, particularly for chiral carbamoyl-containing pharmaceuticals .

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